molecular formula C11H11F3N2O4 B8207868 Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate

Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate

Cat. No.: B8207868
M. Wt: 292.21 g/mol
InChI Key: PWKORADBPBRANR-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate is an organic compound with the molecular formula C11H11F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate typically involves the nitration of a precursor compound followed by esterification. One common method involves the nitration of 2-amino-5-(trifluoromethyl)benzoic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2-[2-amino-5-(trifluoromethyl)anilino]acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-[2-nitro-5-(trifluoromethyl)anilino]acetic acid.

Scientific Research Applications

Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with specific molecular targets.

Comparison with Similar Compounds

Ethyl 2-{[2-nitro-5-(trifluoromethyl)phenyl]amino}acetate can be compared with other similar compounds such as:

    Ethyl 2-[2-nitro-4-(trifluoromethyl)anilino]acetate: Similar structure but with the nitro group in a different position.

    Ethyl 2-[2-nitro-3-(trifluoromethyl)anilino]acetate: Another positional isomer with different chemical properties.

    Ethyl 2-[2-nitro-5-(difluoromethyl)anilino]acetate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Properties

IUPAC Name

ethyl 2-[2-nitro-5-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-2-20-10(17)6-15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-5,15H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKORADBPBRANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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